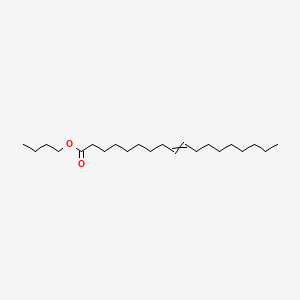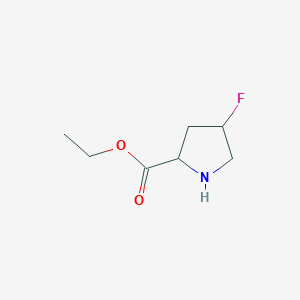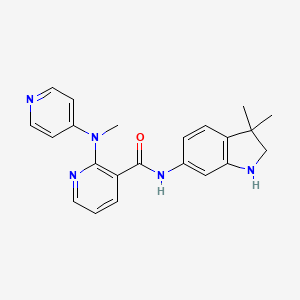
(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane is a chiral organic compound with the molecular formula C10H19Br. It is a derivative of cyclohexane, featuring a bromine atom, an isopropyl group, and a methyl group attached to the cyclohexane ring. The specific stereochemistry of this compound is denoted by the (1S,2S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of (1S,2S,4R)-1-isopropyl-4-methylcyclohexanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (t-BuOK).
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane is used as a chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the stereochemical effects on biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents with specific biological targets.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stereochemistry make it suitable for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,4R)-2-Bromo-4-isopropyl-1-methylcyclohexanol
- (1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane
- (1S,2S,4R)-Limonene-1,2-diol
Uniqueness
(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane is unique due to its specific stereochemistry and the presence of a bromine atom. This combination of features imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various applications. Compared to similar compounds, its bromine substituent provides unique opportunities for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(1S,2S,4R)-2-bromo-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 |
Clave InChI |
MPVONIMKFUZRQI-UTLUCORTSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@H](C1)Br)C(C)C |
SMILES canónico |
CC1CCC(C(C1)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)


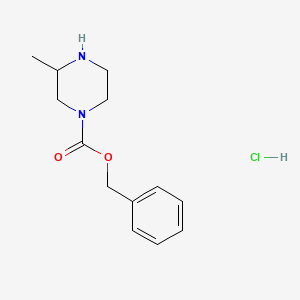
![2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13385545.png)
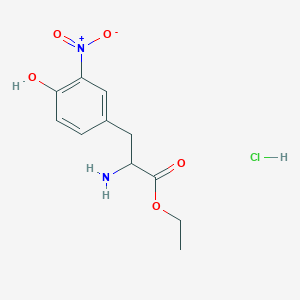

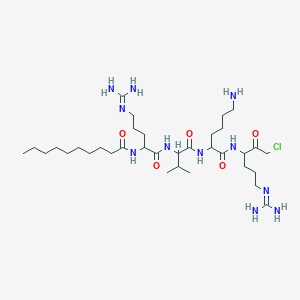
![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)
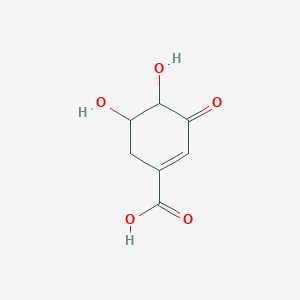
![4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B13385573.png)
